1-(4-amino-2-methoxyphenyl)pyrrolidin-2-one hydrochloride is a chemical compound with the molecular formula and a molecular weight of 242.70 g/mol. This compound belongs to the class of pyrrolidinones, which are five-membered lactams known for their versatile biological activities and applications in medicinal chemistry. The compound is recognized for its potential therapeutic properties, particularly in the fields of pharmacology and biochemistry.
The synthesis of 1-(4-amino-2-methoxyphenyl)pyrrolidin-2-one hydrochloride typically involves several key steps:
Recent studies have shown that various synthetic routes can be employed, including one-pot reactions that streamline the process by combining multiple steps into a single reaction vessel. This method improves efficiency and reduces the number of purification steps required .
The molecular structure of 1-(4-amino-2-methoxyphenyl)pyrrolidin-2-one hydrochloride can be represented as follows:
COC1=C(C=CC(=C1)N)N2CCCC2=O.Cl
UMRTYIVNEDJISI-UHFFFAOYSA-N
.The compound exhibits a complex structure featuring an amino group, a methoxy group, and a pyrrolidinone moiety, which contributes to its biological activity.
1-(4-amino-2-methoxyphenyl)pyrrolidin-2-one hydrochloride can undergo various chemical reactions:
These reactions are significant in synthetic organic chemistry as they allow for the modification of the compound to enhance its pharmacological properties or to synthesize related compounds.
The mechanism of action of 1-(4-amino-2-methoxyphenyl)pyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets within biological systems. The compound is believed to bind to certain proteins or enzymes, leading to alterations in their activity, which can result in various biological effects such as antimicrobial or anti-inflammatory actions.
Property | Value |
---|---|
Molecular Weight | 242.70 g/mol |
Molecular Formula | |
CAS Number | 23196-08-9 |
The compound's chemical properties include:
Specific data on density, boiling point, and melting point are not readily available but would be essential for practical applications in laboratory settings .
1-(4-amino-2-methoxyphenyl)pyrrolidin-2-one hydrochloride has several scientific uses:
CAS No.: 13569-75-0
CAS No.: 12067-75-3
CAS No.: 12067-00-4
CAS No.: 14066-13-8
CAS No.: